molecular formula C13H13ClN2OS B11377932 N-(3-chloro-2-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-(3-chloro-2-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11377932
M. Wt: 280.77 g/mol
InChI Key: XTQGGPMAYGJNJR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a combination of a chlorinated aromatic ring and a thiazole ring, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the thiazole derivative with an appropriate acyl chloride or anhydride in the presence of a base.

    Chlorination and Methylation: The aromatic ring is chlorinated and methylated using standard electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the aromatic ring.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide: can be compared with other acetamides or thiazole-containing compounds.

    N-(3-chlorophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide: Similar structure but lacks the methyl group on the aromatic ring.

    N-(3-chloro-2-methylphenyl)-2-(1,3-thiazol-4-yl)acetamide: Similar structure but lacks the methyl group on the thiazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C13H13ClN2OS/c1-8-11(14)4-3-5-12(8)16-13(17)6-10-7-18-9(2)15-10/h3-5,7H,6H2,1-2H3,(H,16,17)

InChI Key

XTQGGPMAYGJNJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)C

Origin of Product

United States

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